![molecular formula C17H14FN3O4 B1412715 4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester CAS No. 2088941-77-7](/img/structure/B1412715.png)
4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester
Overview
Description
4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester is a useful research compound. Its molecular formula is C17H14FN3O4 and its molecular weight is 343.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of complex heterocyclic compounds, including those with benzoic acid methyl ester components, have been explored to improve the stability and functional properties of azo dyes. These modifications enhance their pH stability and introduce specific photophysical properties beneficial for various applications, such as dyes and pigments (Wang et al., 2018).
- Novel synthetic pathways have been developed for creating fluoropyridines, which are crucial in pharmaceuticals and agrochemicals. The use of fluoroallylic alcohols in the synthesis demonstrates innovative approaches to incorporating fluorine into complex organic molecules, offering insights into the manipulation of molecular structure for desired physical and chemical properties (Wittmann et al., 2006).
Application in Material Science
- The development of alcohol-soluble conjugated polymers incorporating pyridine units, as seen in research on cathode interfacial layers for polymer solar cells, showcases the application of such compounds in enhancing the efficiency of energy devices. The incorporation of fluoro and pyridine groups into polymers for electronic applications highlights the versatility and potential of these compounds in material science and engineering (Chen et al., 2017).
Bioorganic and Medicinal Chemistry
- Research into fluorine-18 labeled compounds for potential use in radiopharmaceuticals demonstrates the critical role of fluorinated compounds in diagnostic medicine. The synthesis and evaluation of these compounds provide valuable information for developing new diagnostic tools and treatments (Lang et al., 1999).
- The exploration of benzoic acid derivatives and their inhibitory effects on carbonic anhydrase isoforms reveal significant potential in designing novel therapeutic agents. Such studies contribute to understanding how subtle changes in molecular structure can impact biological activity and drug efficacy (Carta et al., 2013).
properties
IUPAC Name |
methyl 4-fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4/c1-24-11-4-6-15-19-8-14(21(15)9-11)16(22)20-13-7-10(17(23)25-2)3-5-12(13)18/h3-9H,1-2H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPFZNKZQHQIIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2C(=NC=C2C(=O)NC3=C(C=CC(=C3)C(=O)OC)F)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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